6-Amino-3-pyridazinethiol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-1H-pyridazine-6-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3S/c5-3-1-2-4(8)7-6-3/h1-2H,(H2,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYPBSNYNAWEOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)NN=C1N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30973475 | |
| Record name | 6-Imino-1,6-dihydropyridazine-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30973475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5788-46-5 | |
| Record name | 3-Pyridazinethiol, 6-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005788465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Imino-1,6-dihydropyridazine-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30973475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of 6 Amino 3 Pyridazinethiol
Strategies for the De Novo Synthesis of 6-Amino-3-pyridazinethiol and its Analogues
Multi-component Reaction Approaches for Pyridazinethiol Scaffolds
Currently, there is a notable lack of specific multi-component reactions (MCRs) reported in the scientific literature for the direct synthesis of this compound or related pyridazinethiol scaffolds. While MCRs are powerful tools for building molecular complexity in a single step and are widely used for synthesizing other heterocyclic systems like pyridazinones and pyrazoles, their application to this specific target remains an area for future research and development. researchgate.netnih.gov The principles of MCRs, which emphasize efficiency and high atom economy, suggest that developing such a route could offer significant advantages over traditional multi-step methods. nih.gov
Regioselective Synthesis from Precursor Molecules (e.g., Chloropyridazine Derivatives)
A robust and well-documented method for synthesizing this compound involves a two-step regioselective approach starting from the readily available precursor, 3,6-dichloropyridazine (B152260).
The first step is a regioselective nucleophilic aromatic substitution, where 3,6-dichloropyridazine is treated with ammonia (B1221849). One of the chlorine atoms is selectively replaced by an amino group to yield the key intermediate, 3-amino-6-chloropyridazine (B20888). This reaction's selectivity is a critical feature, providing the desired isomer in high purity.
The second step involves the conversion of the remaining chloro group into a thiol group. This is achieved by reacting 3-amino-6-chloropyridazine with a sulfur nucleophile. A common and effective method for this transformation is the reaction with thiourea (B124793) in a suitable solvent like n-propanol. researchgate.net The reaction proceeds through an intermediate thiouronium salt, which is subsequently hydrolyzed to yield the final product, this compound. This regioselective, two-step pathway provides a reliable and scalable method for the production of the target compound.
Optimization of Reaction Conditions and Yields in this compound Synthesis
Patented methods have explored a wide range of conditions, demonstrating that the reaction can be carried out in various solvents, including methanol (B129727), ethanol (B145695), and water. Reaction temperatures and times are critical parameters, with conditions ranging from 30°C to 180°C for 5 to 26 hours. researchgate.net As shown in the table below, systematic optimization has led to the development of highly efficient protocols. For instance, reacting 3,6-dichloropyridazine with aqueous ammonia in methanol at 85°C for 5 hours can achieve a yield of 91.42%. researchgate.net
| Entry | Reactant Ratio (Ammonia:Substrate) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 7.5 : 1 | Methanol | 85 | 5 | 91.42 |
| 2 | 1.5 : 1 | Water | 120 -> 190 | 0.9 | 90.25 |
| 3 | 0.5 : 1 | Dichloromethane (B109758) | 30 | 26 | 81.42 |
This table presents optimized conditions for the synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine, based on data from patent literature. researchgate.net
For the subsequent thiolation step, refluxing 3-amino-6-chloropyridazine with thiourea in n-propanol for 4 hours has been reported as an effective method. researchgate.net Further optimization of this step could involve screening different sulfur reagents, catalysts, solvents, and temperature profiles to maximize the yield and purity of the final this compound product.
Green Chemistry Principles Applied to this compound Synthesis
Applying green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. Key areas of focus include maximizing atom economy and utilizing safer solvents.
Implementation of Atom Economy and Waste Minimization in Synthetic Design
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. The two-step regioselective synthesis of this compound can be analyzed for its atom economy.
Step 1: Amination C₄H₂Cl₂N₂ (3,6-dichloropyridazine) + NH₃ → C₄H₄ClN₃ (3-amino-6-chloropyridazine) + HCl
Step 2: Thiolation C₄H₄ClN₃ + CH₄N₂S (Thiourea) → C₄H₄N₂S (this compound) + CH₃ClN₂ (byproduct from thiourea)
Utilization of Safer Solvents and Auxiliaries for this compound Production
The choice of solvents and auxiliary substances is a critical aspect of green chemistry. The goal is to minimize or eliminate the use of hazardous substances. In the synthesis of this compound and its precursor, several solvents have been employed, each with different environmental, health, and safety profiles.
| Synthesis Step | Solvent Used | Green Chemistry Classification | Rationale |
| Amination | Methanol, Ethanol | Recommended | Biodegradable, derived from renewable resources. |
| Amination | Water | Recommended | Safest solvent, non-toxic, non-flammable. |
| Amination | Dichloromethane (DCM) | Hazardous | Suspected carcinogen, environmentally persistent. |
| Amination | Dimethylformamide (DMF) | Hazardous | Reproductive toxicity, high boiling point makes removal difficult. |
| Thiolation | n-Propanol | Usable | Flammable, but less toxic than many other organic solvents. |
This table classifies solvents reported for the synthesis of this compound and its precursor according to green chemistry principles. researchgate.netresearchgate.net
The use of water, methanol, and ethanol in the amination step represents a positive application of green chemistry principles. researchgate.net These solvents are considered safer alternatives to halogenated solvents like dichloromethane or high-boiling aprotic polar solvents like DMF. The use of n-propanol in the thiolation step is acceptable, though exploring water or other greener solvents could further enhance the sustainability of the process. researchgate.net Future work could focus on developing solvent-free reaction conditions or utilizing ionic liquids, which can be recycled. researchgate.net
Catalytic Approaches and Energy Efficiency in Synthesis
Modern organic synthesis increasingly emphasizes the use of catalytic methods to improve reaction efficiency, reduce waste, and lower energy consumption. For the synthesis of pyridazine (B1198779) cores, various catalytic systems have been explored, which could potentially be adapted for the synthesis of this compound.
Catalytic approaches often provide milder reaction conditions and higher yields compared to stoichiometric methods. For instance, metal-catalyzed cross-coupling reactions are a powerful tool for constructing C-C and C-N bonds in heterocyclic systems. While specific catalytic syntheses for this compound are not extensively documented, related pyridazine derivatives have been synthesized using catalysts such as copper and palladium. For example, copper(II)-catalyzed aerobic 6-endo-trig cyclizations have been employed to produce 1,6-dihydropyridazines and pyridazines. organic-chemistry.org The choice of solvent in these reactions can significantly influence the product outcome. organic-chemistry.org
Energy efficiency in chemical synthesis is a key aspect of green chemistry. Microwave-assisted synthesis is a prominent technique that can dramatically reduce reaction times and improve yields, thereby increasing energy efficiency. This method has been successfully applied to the synthesis of various heterocyclic compounds, including pyridazine derivatives. The use of solvent-free reaction conditions, where applicable, further enhances the energy efficiency and sustainability of the synthetic process.
Below is a table summarizing potential catalytic approaches applicable to pyridazine synthesis, which could be investigated for this compound.
| Catalytic Approach | Potential Catalyst | Reaction Type | Potential Advantages |
| Cross-Coupling | Palladium, Copper | C-N, C-S bond formation | High efficiency, functional group tolerance |
| Cyclization | Copper(II) | Ring formation | Regioselectivity, mild conditions |
| Aza-Diels-Alder | Lewis Acids (or metal-free) | [4+2] Cycloaddition | High regioselectivity, access to diverse structures |
| Microwave-Assisted | Various | Multiple | Reduced reaction times, higher yields, energy efficiency |
Avoidance of Unnecessary Derivatization Steps
The principles of green chemistry advocate for the reduction or elimination of protecting groups and derivatization steps to improve atom economy and reduce waste. Direct functionalization of C-H bonds is a powerful strategy in this regard. While specific examples for this compound are scarce, research on other heterocyclic systems demonstrates the feasibility of this approach.
One-pot, multi-component reactions (MCRs) are another effective strategy to minimize derivatization steps. MCRs allow for the synthesis of complex molecules from simple starting materials in a single step, avoiding the isolation of intermediates and the associated purification processes. The synthesis of various pyridazine and pyrazole (B372694) derivatives has been achieved through MCRs, often under environmentally benign conditions. For instance, a four-component reaction has been reported for the synthesis of 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-carbonitriles in aqueous media without a catalyst. researchgate.net While this is a different heterocyclic system, the principles of MCRs could be applied to develop efficient syntheses of this compound.
Elucidation of Reaction Mechanisms and Kinetic Profiles
Understanding the reaction mechanism is crucial for optimizing synthetic routes and controlling product selectivity. For pyridazine synthesis, various mechanistic pathways have been proposed depending on the specific reaction.
Mechanistic Investigations of Key Synthetic Pathways
The formation of the pyridazine ring often involves a condensation reaction between a 1,4-dicarbonyl compound (or its equivalent) and hydrazine. The mechanism typically involves the initial formation of a monohydrazone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyridazine ring.
Another important pathway to pyridazines is the inverse-electron-demand aza-Diels-Alder reaction of 1,2,4,5-tetrazines with alkenes or alkynes. This reaction proceeds through a [4+2] cycloaddition followed by the retro-Diels-Alder elimination of dinitrogen to afford the pyridazine product. organic-chemistry.org This method offers high regioselectivity and functional group tolerance. organic-chemistry.org
Studies on Reaction Kinetics and Thermodynamic Parameters of this compound Formation
Characterization of Reaction Intermediates and Transition States
The direct observation and characterization of reaction intermediates and transition states are challenging but provide deep insights into the reaction mechanism. Spectroscopic techniques such as NMR, IR, and mass spectrometry can be used to identify and characterize stable intermediates. Computational methods, such as Density Functional Theory (DFT), are powerful tools for calculating the structures and energies of transition states and intermediates that may be too transient to be observed experimentally.
Derivatization and Functionalization Strategies for this compound
The presence of both an amino and a thiol group on the pyridazine ring makes this compound a versatile building block for further chemical modifications. These functional groups can be selectively derivatized to introduce a wide range of substituents and to construct more complex molecular architectures.
The amino group can undergo various reactions, including acylation, alkylation, arylation, and diazotization followed by substitution. These reactions allow for the introduction of diverse functional groups that can modulate the electronic properties and biological activity of the molecule.
The thiol group is also highly reactive and can be alkylated, acylated, or oxidized to form disulfides, sulfoxides, or sulfonic acids. The S-alkylation of the thiol group is a common strategy to introduce various side chains.
The following table summarizes some potential derivatization strategies for this compound.
| Functional Group | Reagent/Reaction Type | Product Type |
| Amino Group | Acyl chlorides, Anhydrides | Amides |
| Amino Group | Alkyl halides, Reductive amination | Alkylated amines |
| Amino Group | Aryl halides (e.g., Buchwald-Hartwig amination) | Arylated amines |
| Amino Group | Nitrous acid | Diazonium salt (for further substitution) |
| Thiol Group | Alkyl halides | Thioethers |
| Thiol Group | Acyl chlorides | Thioesters |
| Thiol Group | Oxidizing agents (e.g., H2O2) | Disulfides, Sulfoxides, Sulfonic acids |
The pyridazine ring itself can also be functionalized, for example, through electrophilic or nucleophilic aromatic substitution, although the reactivity will be influenced by the existing amino and thiol substituents.
Modifications at the Amino Group via Alkylation, Acylation, and Condensation Reactions
The exocyclic amino group at the 6-position of the pyridazine ring is a key site for derivatization, readily undergoing alkylation, acylation, and condensation reactions.
Alkylation: The nucleophilic nature of the amino group allows for the introduction of various alkyl substituents. wikipedia.orgyoutube.com Direct N-alkylation can be achieved using alkyl halides, although this method can sometimes lead to overalkylation, yielding a mixture of mono- and di-alkylated products. wikipedia.org To achieve selective mono-N-alkylation, methods involving protective group strategies or specialized reagents can be employed. nih.govorganic-chemistry.org For instance, reductive amination with aldehydes or ketones in the presence of a reducing agent offers a more controlled approach to mono-alkylation.
Acylation: The amino group readily reacts with acylating agents such as acid chlorides, anhydrides, and esters to form the corresponding amides. youtube.comcommonorganicchemistry.comorganic-chemistry.org The acylation of the closely related 3-amino-6-chloropyridazine with acid anhydrides has been reported to proceed efficiently upon refluxing, suggesting a similar reactivity for this compound. inforang.com This reaction is a versatile method for introducing a wide range of functional groups, which can modulate the electronic and steric properties of the molecule.
Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). latech.eduwikipedia.orgresearchgate.net These reactions are typically acid-catalyzed and involve the formation of a hemiaminal intermediate followed by the elimination of water. wikipedia.org The resulting imines can serve as versatile intermediates for further synthetic transformations.
Table 1: Examples of Amino Group Modifications
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| Alkylation | Alkyl Halide | N-Alkyl-6-amino-3-pyridazinethiol |
| Acylation | Acid Chloride | N-Acyl-6-amino-3-pyridazinethiol |
| Condensation | Aldehyde/Ketone | 6-(Imino)-3-pyridazinethiol |
Transformations Involving the Thiol/Thione Moiety (e.g., S-Alkylation, Oxidation)
The thiol group at the 3-position exists in tautomeric equilibrium with its thione form, and both forms exhibit characteristic reactivity.
S-Alkylation: The thiol(ate) form is a potent nucleophile and readily undergoes S-alkylation with various electrophiles, most commonly alkyl halides, to furnish S-alkyl derivatives. nih.gov This reaction is a fundamental transformation for introducing diverse side chains and is crucial for the synthesis of many biologically active compounds.
Oxidation: The thiol group is susceptible to oxidation, yielding different products depending on the oxidizing agent and reaction conditions. Mild oxidation can lead to the formation of a disulfide-bridged dimer of this compound. More vigorous oxidation can further oxidize the sulfur atom to form sulfinic acids and ultimately sulfonic acids.
Table 2: Transformations of the Thiol/Thione Moiety
| Reaction Type | Reagent/Condition | Product Type |
|---|---|---|
| S-Alkylation | Alkyl Halide | 6-Amino-3-(alkylthio)pyridazine |
| Oxidation (mild) | e.g., I2, air | 3,3'-Disulfanediylbis(6-aminopyridazine) |
| Oxidation (strong) | e.g., H2O2, KMnO4 | 6-Aminopyridazine-3-sulfonic acid |
Heterocyclic Ring System Modifications and Annulation Reactions
The bifunctional nature of this compound makes it an excellent precursor for the construction of fused heterocyclic systems. These annulation reactions often involve the participation of both the amino and thiol groups, leading to the formation of new five- or six-membered rings fused to the pyridazine core.
For instance, reaction with α-haloketones or related 1,2-dielectrophiles can lead to the formation of thiazolo[4,5-d]pyridazine derivatives. nih.govnih.gov Similarly, reactions with reagents that can introduce a one-carbon unit followed by cyclization, or reactions with dicarbonyl compounds and hydrazine, can be employed to construct fused triazole rings, yielding triazolo[4,5-d]pyridazine systems. nih.govnih.govsemanticscholar.org These fused heterocycles are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of various pyridazine derivatives through cycloaddition reactions has also been reported, highlighting the versatility of the pyridazine core in constructing complex molecular architectures. organic-chemistry.orgmdpi.com
Table 3: Examples of Annulation Reactions
| Reagent Type | Fused Ring System |
|---|---|
| α-Haloketone | Thiazolo[4,5-d]pyridazine |
| Dicarbonyl compound/Hydrazine | Triazolo[4,5-d]pyridazine |
| Dienophiles | Fused Pyridazines |
Regioselectivity and Stereoselectivity in Derivatization Reactions
Regioselectivity: In derivatization reactions of this compound, the presence of two distinct nucleophilic centers, the N-6 amino group and the S-3 thiol group, raises the issue of regioselectivity. The relative nucleophilicity of these two groups can be influenced by the reaction conditions, such as the pH and the nature of the electrophile. Generally, the thiol group is more nucleophilic than the amino group, especially in its thiolate form under basic conditions. Therefore, S-alkylation is often favored over N-alkylation. However, by carefully choosing the reagents and reaction conditions, it is possible to selectively target either the amino or the thiol group. For instance, acylation reactions often proceed selectively at the more nucleophilic amino group. The regioselective synthesis of pyridazine derivatives has been a subject of study, and the principles discovered can be applied to predict and control the outcome of reactions involving this compound. researchgate.net
Stereoselectivity: While this compound itself is achiral, the introduction of chiral centers can occur during its derivatization. For example, if the alkylating or acylating agent contains a stereocenter, the resulting product will be a mixture of diastereomers unless the reaction is stereospecific or stereoselective. Furthermore, if a new stereocenter is created during the reaction, for instance, in a condensation reaction with a prochiral ketone, the formation of enantiomers or diastereomers is possible. Achieving high stereoselectivity in such reactions would typically require the use of chiral catalysts or auxiliaries. While specific studies on the stereoselective derivatization of this compound are not abundant, the general principles of asymmetric synthesis can be applied to design stereoselective transformations.
Advanced Spectroscopic Characterization and Structural Analysis of 6 Amino 3 Pyridazinethiol
In-Depth Spectroscopic Investigations
Spectroscopic methods provide a detailed view into the molecular structure, bonding, and electronic properties of 6-Amino-3-pyridazinethiol.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural assignment of organic molecules. For this compound, both ¹H and ¹³C NMR data have been reported, providing clear insights into its chemical environment.
In ¹H NMR studies conducted in DMSO-d₆, the spectrum of this compound displays distinct signals that correspond to each proton in the molecule. flinders.edu.au A singlet observed at a significant downfield shift of approximately 13.58 ppm is attributed to the thiol (-SH) proton, indicative of its acidic nature. flinders.edu.au The pyridazine (B1198779) ring protons appear as two doublets at 7.30 ppm and 6.76 ppm, with a coupling constant (J) of 9.4 Hz, confirming their ortho relationship. flinders.edu.au A broad singlet at 6.32 ppm corresponds to the two protons of the amino (-NH₂) group. flinders.edu.au
¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. The spectrum, also recorded in DMSO-d₆, shows four distinct signals. The carbon atom attached to the sulfur (C-3) resonates at approximately 170.9 ppm. The carbon atom bonded to the amino group (C-6) is found at 153.8 ppm. The remaining two carbon atoms of the pyridazine ring (C-4 and C-5) are observed at 140.6 ppm and 120.5 ppm, respectively. flinders.edu.au
Interactive Table: NMR Spectroscopic Data for this compound in DMSO-d₆ flinders.edu.au
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 13.58 | Singlet | - | SH |
| ¹H | 7.30 | Doublet | 9.4 | CH (pyridazine ring) |
| ¹H | 6.76 | Doublet | 9.4 | CH (pyridazine ring) |
| ¹H | 6.32 | Singlet | - | NH₂ |
| ¹³C | 170.9 | - | - | C-S |
| ¹³C | 153.8 | - | - | C-N (amino) |
| ¹³C | 140.6 | - | - | CH (pyridazine ring) |
| ¹³C | 120.5 | - | - | CH (pyridazine ring) |
While mass spectrometry is a standard technique for determining the molecular weight and fragmentation patterns of organic compounds, detailed studies specifically elucidating the fragmentation pathways of this compound under techniques such as electron ionization (EI) or electrospray ionization (ESI) are not extensively detailed in the available scientific literature. Such an analysis would be valuable in confirming the molecular formula (C₄H₅N₃S) and understanding the stability of the pyridazine ring and its substituents under ionization conditions.
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission techniques, provides insights into the electronic transitions and photophysical properties of a molecule. Comprehensive studies on the UV-Vis absorption maxima (λ_max) and the fluorescent behavior of this compound have not been located in the reviewed literature. Such data would be crucial for understanding its chromophoric system and potential applications in materials science or as a biological probe.
X-ray Crystallography and Conformational Studies
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure, including bond lengths, bond angles, and intermolecular interactions. Although a synthetic procedure has reported the isolation of this compound as "small, bright yellow crystals (microplates)," a full single-crystal X-ray diffraction analysis, including crystallographic data such as unit cell parameters, space group, and detailed molecular and supramolecular structures, is not available in the public domain or scientific literature. flinders.edu.au Such a study would definitively confirm the dominant tautomeric form in the solid state and reveal the nature of hydrogen bonding and other non-covalent interactions that govern its crystal packing.
Analysis of Conformational Polymorphism and Pseudopolymorphism
There is currently no available data in peer-reviewed literature or crystallographic databases detailing the existence of polymorphs or pseudopolymorphs for this compound. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, and pseudopolymorphism, where different crystal structures are formed by the inclusion of solvent molecules (solvates), are crucial aspects of a compound's solid-state properties. However, without experimental data from techniques such as X-ray diffraction (XRD) performed on crystals grown under various conditions, any discussion on this topic would be purely speculative.
Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions
A Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This analysis is contingent on the availability of a high-quality, single-crystal X-ray diffraction structure. As no crystal structure for this compound has been deposited in the Cambridge Structural Database (CSD) or reported elsewhere, performing a Hirshfeld surface analysis is not possible. Consequently, a quantitative breakdown of intermolecular contacts, such as hydrogen bonds and van der Waals forces, cannot be provided.
Theoretical and Computational Chemistry Studies of 6 Amino 3 Pyridazinethiol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to understanding the intrinsic properties of 6-Amino-3-pyridazinethiol. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed for molecules like pyridazine (B1198779) derivatives to predict their geometry, electronic distribution, and other properties. Calculations using hybrid functionals, such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p), are commonly used to optimize the molecular structure and compute various parameters.
DFT studies on related heterocyclic compounds have been used to determine optimized geometrical parameters (bond lengths and angles), charge distribution from Mulliken population analysis, and the molecular electrostatic potential (MEP). nih.gov The MEP map is particularly useful as it helps to identify sites susceptible to electrophilic and nucleophilic attack, which is crucial for understanding the molecule's reactivity. For many pyridine (B92270) and pyridazine derivatives, DFT has proven to be a reliable method for correlating theoretical findings with experimental data, thereby validating the computational models used. nih.gov
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netajchem-a.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.netchemrxiv.org These descriptors provide a quantitative basis for predicting how the molecule will behave in a chemical reaction.
Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies
| Descriptor | Formula | Description |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | The power to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |
| Electrophilicity Index (ω) | μ² / (2η) | A measure of the energy lowering upon accepting electrons. |
This table outlines the common global reactivity descriptors and their relationship to HOMO and LUMO energies, as established in computational chemistry studies. ajchem-a.comresearchgate.net
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. mdpi.com This analysis is particularly useful for understanding intramolecular interactions, such as hyperconjugation and hydrogen bonding. nih.gov
Computational methods, especially DFT, are highly effective in predicting the vibrational (Infrared and Raman) and electronic (UV-Vis) spectra of molecules. Theoretical frequency calculations are performed to obtain the fundamental vibrational modes. nih.gov The calculated frequencies are often scaled by a specific factor to correct for anharmonicity and other systematic errors in the computational method, leading to better agreement with experimental spectra. researchgate.net
The potential energy distribution (PED) analysis is then used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. nih.gov This detailed assignment is crucial for the accurate interpretation of experimental FT-IR and FT-Raman spectra. researchgate.net
Similarly, Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. mdpi.com These theoretical calculations can help assign the absorption bands observed in experimental UV-Vis spectra to specific electronic transitions, such as n→π* or π→π*. researchgate.net The comparison between theoretical and experimental spectra serves to validate the accuracy of the computational model and provides a deeper understanding of the molecule's spectroscopic properties. nih.gov
Quantum chemical calculations can be used to determine key thermochemical and thermodynamic properties of this compound. These calculations provide insights into the molecule's stability and the energetics of reactions in which it might participate. By performing frequency calculations at the optimized geometry, it is possible to compute thermodynamic quantities at different temperatures.
Important properties that can be calculated include:
Standard Enthalpy of Formation (ΔHf°) : The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.
Standard Gibbs Free Energy of Formation (ΔGf°) : A measure of the compound's thermodynamic stability. A negative value indicates a spontaneous formation process.
Heat Capacity (Cv) : The amount of heat required to raise the temperature of the substance by one degree.
Entropy (S) : A measure of the disorder or randomness of the system.
These parameters are essential for predicting reaction equilibria and spontaneity, providing a theoretical foundation for understanding the compound's behavior in various chemical environments.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations focus on static molecular properties, molecular modeling and dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. researchgate.netmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, intermolecular interactions, and behavior in different environments (e.g., in solution).
For a molecule like this compound, MD simulations could be used to:
Explore its conformational landscape and identify the most stable conformers.
Simulate its interaction with solvent molecules to understand solvation effects.
Study its binding and interaction with biological macromolecules, such as proteins or DNA, which is a critical step in computational drug design. mdpi.com
Predict macroscopic properties like cohesive energy density, which relates to the material's stability. researchgate.net
These simulations bridge the gap between the quantum mechanical description of a single molecule and the macroscopic behavior of a larger system, providing a more complete picture of the compound's chemical and physical properties.
Investigations of Tautomeric Equilibria and Energetics of this compound
The structure of this compound is not static; it can exist in several tautomeric forms due to the migration of protons. The primary tautomeric equilibrium involves the thione-thiol and amino-imino forms. Computational methods, particularly Density Functional Theory (DFT), are instrumental in determining the relative stabilities of these tautomers.
The principal tautomers of this compound are:
Amino-thione form: The most commonly depicted form.
Amino-thiol form: Resulting from proton transfer from the nitrogen in the ring to the sulfur atom.
Imino-thione form: Resulting from proton transfer from the exocyclic amino group to a ring nitrogen.
Studies on similar systems, such as 3(5)-aminopyrazoles, have shown that DFT calculations at levels like B3LYP/6-311++G(d,p) can accurately predict the most stable tautomer. mdpi.com For this compound, theoretical calculations would likely predict the amino-thione form to be the most stable in the gas phase. This preference is often attributed to the greater thermodynamic stability of the C=S double bond compared to a C=N exocyclic double bond in the imino form, and the stability of the pyridazine ring system.
The relative energies of the different tautomers can be calculated to quantify their populations at equilibrium. These calculations typically involve geometry optimization of each tautomer followed by frequency calculations to confirm they are true minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and Gibbs free energies.
Table 1: Hypothetical Relative Energies of this compound Tautomers (Gas Phase)
| Tautomer | Structure | Relative Energy (kcal/mol) |
| Amino-thione | A | 0 (Reference) |
| Amino-thiol | B | > 5 |
| Imino-thione | C | > 10 |
| Note: This table is illustrative and based on general principles of tautomerism in heterocyclic compounds. Actual values would require specific DFT calculations. |
Conformational Analysis and Exploration of Potential Energy Surfaces
The flexibility of this compound is primarily associated with the rotation of the exocyclic amino (-NH2) and thiol (-SH) groups. Conformational analysis through computational methods involves mapping the potential energy surface (PES) as a function of the dihedral angles defining the orientation of these groups.
For the amino group, rotation around the C-N bond is a key conformational process. Computational studies on the rotational pathways of the amino group in molecules like 2-aminopyridine (B139424) have demonstrated that the energy profile can be complex. uisek.edu.ec A simple one-dimensional scan of the torsion angle might show sharp energy changes, but a more detailed analysis considering the pyramidal nature of the NH2 group reveals smoother pathways with distinct rotational barriers. uisek.edu.ec For this compound, it is expected that the rotational barrier for the amino group would be influenced by steric and electronic interactions with the adjacent ring nitrogen and the thiol/thione group.
Similarly, the orientation of the thiol group in the amino-thiol tautomer is defined by the C-S-H bond angle and the C-C-S-H dihedral angle. The PES for this rotation would reveal the most stable orientations of the thiol proton relative to the rest of the molecule.
Table 2: Representative Calculated Rotational Barriers for Amino Groups in Heterocyclic Amines
| Compound | Method | Rotational Barrier (kcal/mol) |
| 2-Aminopyridine | B3LYP/6-311++G(2d,2p) | ~7.7 |
| 2-Aminopyrimidine | B3LYP/6-311++G(2d,2p) | ~8.5 |
| Data adapted from computational studies on related aminopyridines and provides an estimate of the expected energy barriers. uisek.edu.ec |
Solvent Effects on Molecular Structure and Reactivity via Computational Approaches
The surrounding solvent can significantly influence the tautomeric equilibrium and conformational preferences of this compound. Computational models, such as the Polarizable Continuum Model (PCM), are widely used to simulate these solvent effects. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies.
In polar solvents, tautomers with larger dipole moments are generally stabilized to a greater extent. For this compound, it is anticipated that a polar solvent would shift the tautomeric equilibrium. For instance, studies on adenine (B156593) (a 6-aminopurine derivative) have shown that in the gas phase, the 3H tautomer is more stable than the 7H tautomer, but this stability is reversed in water. nih.gov Similarly, the amino-thiol tautomer of this compound, which may have a larger dipole moment than the amino-thione form, could be stabilized in polar solvents.
Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. Studies on 2-thiocytosine (B14015) have demonstrated that explicit solvent interactions are crucial for accurately explaining the shifts in its absorption spectra in different solvents. nih.govresearchgate.net For this compound, hydrogen bonding between the amino and thione/thiol groups and protic solvent molecules would play a significant role in its structure and properties.
Table 3: Expected Trend of Tautomer Stability with Solvent Polarity
| Tautomer | Gas Phase Stability | Stability in Polar Protic Solvent |
| Amino-thione | Most Stable | Stabilized |
| Amino-thiol | Less Stable | Significantly Stabilized |
| Imino-thione | Least Stable | Moderately Stabilized |
| This table illustrates the expected qualitative trend based on the principles of solvation effects on tautomeric equilibria. |
Molecular Dynamics Simulations to Understand Dynamic Behavior and Flexibility
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of this compound, providing insights into its flexibility and conformational dynamics. In an MD simulation, the classical equations of motion are solved for the atoms of the molecule over a period of time, resulting in a trajectory that describes the atomic positions and velocities.
While often applied to large biomolecules, MD simulations can also be used to explore the conformational space of small molecules. For this compound, an MD simulation in a solvent box would reveal the accessible rotational states of the amino and thiol groups and the timescales of transitions between them. Analysis of the simulation trajectory can provide information on:
Root Mean Square Fluctuation (RMSF): To identify the most flexible regions of the molecule. For this compound, the exocyclic groups are expected to show higher RMSF values than the more rigid pyridazine ring.
Hydrogen Bonding Dynamics: To understand the formation and breaking of intramolecular and intermolecular hydrogen bonds over time.
MD simulations on related pyrazolo[3,4-d]pyrimidinone derivatives have been used to evaluate ligand stability within protein active sites, demonstrating the utility of this method in understanding the dynamic interactions of such heterocyclic systems. mdpi.com For an isolated molecule of this compound, MD would illuminate its intrinsic dynamic nature.
Biological and Medicinal Chemistry Research Perspectives at the Molecular Level
Elucidation of Molecular Targets and Binding Mechanisms
Understanding the interaction of 6-Amino-3-pyridazinethiol and its analogs with biological macromolecules is fundamental to elucidating their therapeutic potential. Various experimental and computational techniques have been employed to identify molecular targets and characterize binding mechanisms.
While specific enzyme inhibition kinetic studies for this compound are not extensively documented in publicly available literature, research on related pyridazine-based molecules provides insights into their potential as enzyme inhibitors. For instance, pyridazine (B1198779) derivatives have been investigated as inhibitors of various enzymes, often exhibiting competitive or non-competitive inhibition patterns. The study of these analogs suggests that the pyridazine ring can act as a key pharmacophoric element, participating in interactions with the active site of enzymes. The specific kinetics and mechanism of inhibition would be highly dependent on the target enzyme and the nature of substituents on the this compound core.
Direct receptor binding studies for this compound are limited. However, the broader class of pyridazine-containing compounds has been explored for their affinity to various receptors. The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, a crucial feature for molecular recognition at receptor binding sites. The amino and thiol groups of this compound offer additional points for interaction, suggesting that this scaffold has the potential for specific molecular recognition events with various biological targets. For example, studies on related aminopyridine derivatives have shown significant binding affinity to adenosine (B11128) A1 receptors, indicating the potential for neurological applications. mdpi.com
Molecular docking simulations have been instrumental in predicting the binding modes of pyridazine derivatives with various protein targets. Although specific docking studies on this compound are not widely published, research on analogous structures provides valuable insights. For instance, docking studies of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles with the COX-2 enzyme have been performed to rationalize their analgesic activity. nih.gov These studies often reveal key interactions, such as hydrogen bonding and hydrophobic interactions, between the pyridazine core and the amino acid residues of the target protein. Such computational analyses help in understanding the structural basis of inhibition and guide the design of more potent analogs. The pyridazine scaffold is recognized for its ability to engage in π-π stacking and dual hydrogen-bonding interactions, which are critical for drug-target engagement.
Table 1: Representative Molecular Docking Studies of Pyridazine Derivatives
| Derivative Class | Target Protein | Key Interactions Observed | Reference |
|---|---|---|---|
| 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles | COX-2 | Hydrogen bonding, hydrophobic interactions | nih.gov |
| 3-aryl-6-amino-triazolo[4,3-b]pyridazines | Pim-1 kinase | Hydrogen bonding with hinge region | nih.gov |
| Pyridazinone derivatives | Cyclooxygenase-2 (COX-2) | Interactions with key active site residues |
Note: This table presents data for derivatives of the pyridazine scaffold to illustrate potential interactions, as direct studies on this compound are limited.
The pyridazine scaffold is considered a "privileged structure" in medicinal chemistry, and various computational methods are employed to explore its potential. nih.govsemanticscholar.org Bioinformatics tools and databases are utilized to identify potential biological targets for pyridazine-containing compounds by comparing their structural features with known bioactive molecules. Virtual screening of compound libraries containing the this compound scaffold against a panel of protein targets is a common approach to identify potential hits. mdpi.com Furthermore, techniques like scaffold hopping can be used to design novel compounds with similar biological activities but different core structures, starting from the this compound template. These computational approaches accelerate the early stages of drug discovery by prioritizing compounds for synthesis and biological testing.
Structure-Activity Relationships (SAR) at the Molecular Level
The systematic investigation of how modifications to the chemical structure of this compound and its derivatives affect their biological activity is crucial for the development of potent and selective therapeutic agents.
The rational design of derivatives based on the this compound scaffold involves modifying its structure to enhance interactions with specific molecular targets. Structure-activity relationship (SAR) studies of related pyridazine-based compounds have provided valuable guidance for such design efforts. For example, in the development of pyridazine-based inhibitors, modifications at different positions of the pyridazine ring have been shown to significantly impact potency and selectivity. nih.gov
For the this compound scaffold, key areas for modification include:
The Amino Group (Position 6): Acylation, alkylation, or incorporation into a heterocyclic ring can modulate the hydrogen bonding capacity and steric bulk, influencing binding affinity and selectivity.
The Thiol Group (Position 3): Alkylation or transformation into other sulfur-containing functionalities can alter the compound's electronic properties and its ability to interact with specific residues in a binding pocket.
The Pyridazine Ring: Substitution with various functional groups can fine-tune the electronic and lipophilic properties of the molecule, thereby affecting its pharmacokinetic and pharmacodynamic profile.
Structure-based drug design, which utilizes the three-dimensional structure of the target protein, is a powerful approach for the rational design of this compound derivatives. By understanding the binding site topology, medicinal chemists can design modifications that optimize complementary interactions, leading to improved potency and selectivity.
Quantitative Analysis of Substituent Effects on Biological Activity Profiles
The exploration of the quantitative structure-activity relationship (QSAR) for this compound and its derivatives is a critical area of research aimed at deciphering the intricate connection between molecular structure and biological efficacy. While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand how various substituents on the pyridazine ring, the amino group, and the thiol group could modulate its biological activity.
The pyridazine core is a versatile scaffold found in numerous biologically active compounds, and its derivatives have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, analgesic, and antimicrobial agents. researchgate.netnih.gov The biological activity of these compounds is often influenced by the electronic and steric properties of the substituents attached to the pyridazine ring.
A hypothetical QSAR study on this compound derivatives would involve the synthesis of a series of analogues with systematic variations in their chemical structure. For instance, substituents with varying electronic properties (electron-donating or electron-withdrawing) and steric bulk could be introduced at different positions on the pyridazine ring. The biological activity of these compounds would then be determined through in vitro or in vivo assays.
The collected data would be used to develop a mathematical model that correlates the structural features of the compounds with their observed biological activity. This model could help in predicting the activity of novel, unsynthesized derivatives and guide the design of more potent and selective compounds. The following table illustrates a hypothetical dataset that could be used for such a QSAR analysis:
| Compound | Substituent (R) at C4 | Electronic Effect of R | Steric Parameter of R (e.g., Taft's Es) | Observed Biological Activity (e.g., IC50, µM) |
| 1 | -H | Neutral | 0.00 | 10.5 |
| 2 | -CH3 | Electron-donating | -1.24 | 8.2 |
| 3 | -Cl | Electron-withdrawing | -0.97 | 15.1 |
| 4 | -NO2 | Strongly electron-withdrawing | -1.65 | 25.8 |
| 5 | -OCH3 | Electron-donating | -0.55 | 7.5 |
This is a hypothetical data table created for illustrative purposes.
From such a dataset, a QSAR equation could be derived, for example:
log(1/IC50) = β₀ + β₁(σ) + β₂(Es)
where σ represents the Hammett constant (a measure of electronic effect) and Es is Taft's steric parameter. The coefficients (β) would indicate the relative importance of electronic and steric effects on the biological activity.
Furthermore, modifications to the amino and thiol groups would also be crucial to investigate. For instance, acylation or alkylation of the amino group, and S-alkylation or oxidation of the thiol group would produce a range of derivatives with different physicochemical properties, influencing their interaction with biological targets.
Development of this compound as a Biological Probe or Chemical Tool
The unique structural features of this compound, namely the reactive amino and thiol groups on a heterocyclic scaffold, make it an attractive candidate for development as a biological probe or chemical tool to investigate various biochemical pathways and mechanisms of action at the molecular level.
To trace the journey of this compound within a biological system and to identify its molecular targets, labeled analogues can be designed and synthesized. This typically involves the incorporation of a reporter molecule, such as a radioisotope or a fluorescent tag.
Radiolabeled Analogues:
The synthesis of a radiolabeled version of this compound could be achieved by incorporating a radioactive isotope like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). For instance, a tritiated analogue could be prepared by catalytic tritium exchange of a suitable precursor. These radiolabeled compounds would allow for quantitative analysis of their distribution, metabolism, and excretion in biological systems. They can also be used in binding assays to identify and characterize receptor or enzyme targets.
Fluorescently Labeled Analogues:
A fluorescently labeled analogue of this compound could be synthesized by attaching a fluorophore to either the amino or the thiol group. The choice of fluorophore would depend on the specific application, considering factors like quantum yield, photostability, and excitation/emission wavelengths to minimize interference from endogenous fluorophores. For example, a fluorophore with a maleimide (B117702) group could be selectively conjugated to the thiol group of this compound.
The following table provides examples of potential labeling strategies:
| Labeling Strategy | Reporter Group | Potential Attachment Site | Application |
| Radiolabeling | Tritium (³H) | Pyridazine ring | Pharmacokinetic studies, receptor binding assays |
| Radiolabeling | Carbon-14 (¹⁴C) | Pyridazine ring or side chain | Metabolism studies |
| Fluorescent Labeling | Fluorescein isothiocyanate (FITC) | Amino group | Cellular imaging, flow cytometry |
| Fluorescent Labeling | BODIPY-maleimide | Thiol group | Protein labeling, fluorescence microscopy |
This is a hypothetical data table created for illustrative purposes.
Once developed, these labeled analogues of this compound can be employed to investigate its molecular mechanism of action. For example, a fluorescently labeled analogue could be used in live-cell imaging to visualize its subcellular localization and potential interactions with specific organelles or proteins.
If this compound is found to inhibit a particular enzyme, a radiolabeled version could be used in competitive binding assays to determine its binding affinity and to screen for other molecules that bind to the same site. Furthermore, activity-based probes could be designed based on the this compound scaffold. These probes typically contain a reactive group that forms a covalent bond with the target enzyme, allowing for its identification and characterization from complex biological mixtures. rsc.org
For instance, if this compound is found to target a specific kinase, a biotinylated or fluorescently tagged analogue could be used to pull down or visualize the kinase from cell lysates, providing direct evidence of the molecular interaction. The insights gained from these studies would be invaluable for understanding the compound's mechanism of action and for the rational design of more effective therapeutic agents.
Advanced Applications and Emerging Directions in Chemical Sciences
Coordination Chemistry and Ligand Design with 6-Amino-3-pyridazinethiol
The presence of multiple coordination sites—the amino group, the thiol group, and the nitrogen atoms of the pyridazine (B1198779) ring—makes this compound an excellent candidate for ligand design in coordination and organometallic chemistry.
Synthesis and Characterization of Metal Complexes
While specific research on the synthesis and characterization of metal complexes exclusively with this compound is not extensively documented in the available literature, the principles of coordination chemistry allow for predictions of its behavior. The amino and thiol groups are known to be excellent coordinating agents for a wide range of transition metal ions. The synthesis of such complexes would typically involve the reaction of a metal salt with this compound in a suitable solvent, potentially under inert atmosphere to prevent oxidation of the thiol group.
The characterization of these hypothetical complexes would rely on a suite of spectroscopic and analytical techniques.
Table 1: Potential Spectroscopic and Analytical Techniques for the Characterization of this compound Metal Complexes
| Technique | Information Provided |
| Infrared (IR) Spectroscopy | Confirmation of coordination by observing shifts in the vibrational frequencies of N-H (amino) and S-H (thiol) bonds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the complex's structure in solution by observing changes in the chemical shifts of the ligand's protons and carbons upon coordination. |
| UV-Visible Spectroscopy | Information on the electronic transitions within the complex, which can help in determining the coordination geometry around the metal center. |
| X-ray Crystallography | Definitive determination of the solid-state structure, including bond lengths, bond angles, and the overall coordination environment of the metal ion. |
| Elemental Analysis | Determination of the empirical formula of the complex. |
| Mass Spectrometry | Confirmation of the molecular weight of the complex. |
Drawing parallels from related structures, such as 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, it is anticipated that this compound would act as a bidentate or even a polydentate ligand, forming stable chelate rings with metal ions.
Role as a Ligand in Organometallic Chemistry and Catalysis
In the realm of organometallic chemistry, this compound-metal complexes hold potential as catalysts for various organic transformations. The electronic properties of the ligand, influenced by the electron-donating amino group and the sulfur atom, can be fine-tuned to modulate the reactivity of the metallic center. While specific catalytic applications of this compound complexes are yet to be extensively explored, related amino acid and peptide-based ligands have shown remarkable efficacy in metal-catalyzed reactions. mdpi.com
Potential catalytic applications could include:
Cross-coupling reactions: The electron-rich nature of the ligand could facilitate oxidative addition and reductive elimination steps in catalytic cycles.
Hydrogenation and transfer hydrogenation reactions: The amino group could participate in proton transfer processes, crucial for these reactions.
Oxidation reactions: The sulfur atom could play a role in mediating electron transfer in catalytic oxidation processes.
Further research is necessary to synthesize and screen this compound-metal complexes for their catalytic activity and to understand the structure-activity relationships.
Investigations into this compound-Based Coordination Polymers and Metal-Organic Frameworks
Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The bifunctional nature of this compound makes it a promising building block for the design of novel CPs and MOFs with potentially interesting properties such as porosity, which is crucial for applications in gas storage and separation. mdpi.comnih.gov
The synthesis of such materials would likely be achieved through solvothermal or hydrothermal methods, where the components are heated in a sealed vessel. The resulting framework's topology and properties would be dictated by the coordination preferences of the metal ion and the geometry of the this compound ligand. While no specific MOFs based on this ligand have been reported in the reviewed literature, the principles of reticular chemistry suggest that its use could lead to novel structures with functional pores. mdpi.comnih.gov
Principles for Material Science Applications
The incorporation of the pyridazinethiol moiety into functional materials is a promising avenue for the development of new technologies, particularly in the fields of electronics and photonics.
Rational Design of Functional Materials Incorporating the Pyridazinethiol Moiety
The rational design of functional materials hinges on understanding the structure-property relationships of their molecular components. The pyridazinethiol moiety, with its combination of a π-deficient pyridazine ring and electron-donating amino and thiol groups, presents opportunities for creating materials with tailored electronic properties. For instance, derivatives of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles have been synthesized and evaluated for their biological activities, demonstrating the feasibility of modifying the pyridazine core to achieve desired functionalities. nih.gov
The design principles for new materials could involve:
Polymerization: Incorporating the this compound unit into polymer backbones to create conductive or photoactive polymers.
Supramolecular Assembly: Utilizing non-covalent interactions, such as hydrogen bonding from the amino group, to guide the self-assembly of molecules into ordered structures.
Surface Modification: Grafting the molecule onto surfaces to alter their electronic or chemical properties.
Studies on Charge Transfer Properties and Luminescence Mechanisms
The electronic structure of this compound suggests the potential for intramolecular charge transfer (ICT) phenomena. Upon photoexcitation, an electron could be promoted from the electron-rich amino and thiol substituents to the electron-deficient pyridazine ring. This ICT character is often associated with interesting photophysical properties, including solvatochromism (a shift in emission wavelength with solvent polarity) and fluorescence.
While specific studies on the charge transfer and luminescence of this compound are scarce, research on analogous systems provides valuable insights. For example, the fluorescence properties of pyrazole-based transition metal complexes have been investigated, showing that metal coordination can significantly influence the emission characteristics. researchgate.netnih.gov The study of charge transfer complexes involving other amino-containing donors has also been a subject of interest.
The investigation of the luminescence mechanisms of materials incorporating the this compound moiety would involve a combination of experimental techniques, such as steady-state and time-resolved fluorescence spectroscopy, and computational modeling to understand the nature of the excited states and the factors influencing radiative and non-radiative decay pathways.
Table 2: Potential Luminescence Properties and Investigative Techniques
| Property | Investigative Technique | Expected Outcome |
| Emission Wavelength | Fluorescence Spectroscopy | Determination of the color of light emitted. |
| Quantum Yield | Integrating Sphere or Comparative Method | Measurement of the efficiency of the light emission process. |
| Fluorescence Lifetime | Time-Correlated Single Photon Counting (TCSPC) | Information on the decay kinetics of the excited state. |
| Solvatochromism | Fluorescence Spectroscopy in various solvents | Indication of intramolecular charge transfer character. |
Supramolecular Assembly and Host-Guest Chemistry Applications
Supramolecular chemistry, a field that explores the intricate dance of molecules to form larger, organized structures through non-covalent interactions, offers a fertile ground for the development of advanced materials and functional systems. The principles of molecular recognition, where a host molecule selectively binds to a guest molecule, are central to this discipline.
A thorough review of existing scientific literature reveals a notable absence of specific studies focused on the supramolecular assembly or host-guest chemistry applications of this compound. The inherent structural features of this molecule, such as the amino and thiol groups, suggest a potential for engaging in hydrogen bonding and other non-covalent interactions, which are the cornerstones of supramolecular chemistry. The pyridazine ring itself can participate in π-π stacking interactions. These characteristics theoretically position this compound as a candidate for designing novel supramolecular architectures. However, to date, dedicated research to explore and characterize these potential applications has not been reported.
The following table outlines the key non-covalent interactions that are fundamental to supramolecular assembly and could be relevant for derivatives of this compound.
| Interaction Type | Description | Potential Role of this compound |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like nitrogen or oxygen) and another nearby electronegative atom. | The amino (-NH2) and thiol (-SH) groups can act as hydrogen bond donors, while the nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The pyridazine ring, being an aromatic heterocycle, could engage in π-π stacking with other aromatic systems. |
| Host-Guest Interactions | The encapsulation or binding of a smaller "guest" molecule within a larger "host" molecule. | While no specific host-guest systems involving this compound have been documented, its functional groups could be modified to create specific binding pockets. |
It is important to underscore that the above table represents theoretical possibilities based on the molecular structure of this compound. Experimental validation and detailed research are required to ascertain its actual behavior and potential in supramolecular and host-guest chemistry.
Future Research Directions and Uncharted Territory for 6 Amino 3 Pyridazinethiol
Integration of Artificial Intelligence and Machine Learning in Predictive Research
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new chemical entities. mdpi.com For 6-Amino-3-pyridazinethiol, these computational tools can significantly accelerate the identification of promising derivatives by predicting their properties and potential biological activities before synthesis.
AI algorithms can be trained on large datasets of existing pyridazine (B1198779) compounds to build predictive models. mdpi.comnih.gov These models can then be used to forecast various characteristics of novel, unsynthesized derivatives of this compound. This includes predicting their biological activities against specific targets, as well as their pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME) and potential toxicity. mdpi.com By analyzing complex datasets and identifying hidden patterns, AI can guide medicinal chemists toward designing molecules with a higher probability of success, thereby reducing the time and cost associated with traditional drug discovery. mdpi.comfnasjournals.com Generative modeling, a subset of AI, can even propose entirely new molecular structures based on the this compound scaffold that are optimized for a desired therapeutic profile. mdpi.com
Table 1: AI/ML Predictive Models for this compound Derivatives
| Model Type | Predicted Property | Potential Application |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Biological activity (e.g., enzyme inhibition, receptor binding) | Prioritizing candidates for synthesis and biological testing |
| ADME Prediction Models | Absorption, Distribution, Metabolism, Excretion | Early identification of compounds with favorable drug-like properties |
| Toxicity Prediction Models | Cytotoxicity, hERG inhibition, etc. | Flagging potentially toxic molecules early in the design phase |
High-Throughput Screening Methodologies for Novel Derivatives and Reactivity
High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify those with activity against a specific biological target. cijournal.runih.gov By creating a combinatorial library of derivatives from this compound, HTS can be employed to uncover novel biological activities.
The process would involve synthesizing a diverse library of compounds where different functional groups are systematically introduced onto the this compound core. This library would then be screened against a panel of biological targets, such as enzymes or receptors implicated in various diseases. mdpi.com The use of fluorescent probes and other advanced assay technologies enables the miniaturization and automation of these screens, making the process highly efficient. nih.govnih.gov Hits identified from the HTS campaign can then be selected for further optimization to develop potent and selective drug candidates. mdpi.com
Table 2: Hypothetical High-Throughput Screening Campaign for this compound Derivatives
| Parameter | Description |
|---|---|
| Compound Library | A 10,000-member combinatorial library derived from this compound |
| Target Panel | Kinases, G-protein coupled receptors (GPCRs), proteases |
| Assay Format | 384-well plate fluorescence-based assay |
| Hit Criteria | >50% inhibition of target activity at a concentration of 10 µM |
Innovative Synthetic Strategies for Enhancing Complexity and Diversity
To fully explore the chemical space around this compound, advanced and innovative synthetic strategies are required. Traditional synthetic methods can be time-consuming and may not be suitable for generating the large and diverse libraries of compounds needed for modern drug discovery.
Newer synthetic methodologies can greatly enhance the complexity and diversity of molecules derived from this compound. Techniques such as diversity-oriented synthesis (DOS) aim to create structurally complex and diverse small molecules from a common starting material. Flow chemistry, where reactions are carried out in continuous-flow reactors, offers advantages in terms of safety, scalability, and the ability to perform reactions under conditions that are difficult to achieve in traditional batch synthesis. Furthermore, the use of novel catalysts and multicomponent reactions can enable the efficient construction of complex molecular architectures in a single step.
Table 3: Innovative Synthetic Strategies for this compound Derivatives
| Synthetic Strategy | Description | Advantages |
|---|---|---|
| Diversity-Oriented Synthesis (DOS) | Aims to populate chemical space with structurally diverse and complex molecules. | Access to novel scaffolds and a wider range of biological activities. |
| Flow Chemistry | Reactions are run in a continuously flowing stream rather than in a batch. | Improved reaction control, safety, and scalability. |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step to form a product containing parts of all reactants. | High efficiency, atom economy, and rapid generation of molecular complexity. |
Exploration of Undiscovered Reactivity Profiles and Untapped Application Areas
The unique combination of an amino group, a thiol group, and a pyridazine ring in this compound suggests a rich and potentially unexplored reactivity profile. While the amino and thiol groups are known to undergo a variety of common chemical transformations, their interplay within the pyridazine system could lead to novel and unexpected reactions.
Future research should focus on systematically exploring the reactivity of this molecule under a wide range of conditions. This could involve investigating its behavior in cycloaddition reactions, metal-catalyzed cross-coupling reactions, and reactions that modify the pyridazine ring itself. Uncovering novel reactivity could open up pathways to entirely new classes of compounds with unique properties.
Based on the known biological activities of other pyridazine derivatives, which include anticancer, anti-inflammatory, and vasorelaxant effects, there are numerous untapped application areas for derivatives of this compound. researchgate.netresearchgate.net For instance, its derivatives could be investigated as potential inhibitors of novel biological targets or as functional materials in areas like organic electronics, leveraging the properties of the aromatic pyridazine core.
Table 4: Potential Future Research Areas for this compound
| Research Area | Focus | Potential Outcome |
|---|---|---|
| Novel Reactivity | Exploration of cycloaddition and metal-catalyzed reactions. | Discovery of new synthetic routes and access to novel heterocyclic systems. |
| Medicinal Chemistry | Synthesis and screening of derivatives for activity against new biological targets. | Identification of new lead compounds for various diseases. |
| Materials Science | Investigation of the electronic and photophysical properties of polymers and coordination complexes. | Development of new organic semiconductors or sensor materials. |
| Agrochemicals | Screening for herbicidal, fungicidal, or insecticidal activity. | Discovery of new crop protection agents. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Amino-3-pyridazinethiol, and what key parameters (e.g., catalysts, temperature) influence reaction efficiency?
- Methodological Answer : The compound can be synthesized via cyclocondensation of thiourea derivatives with β-ketonitriles under acidic or basic conditions. Key parameters include the use of ethanol as a solvent at 80–100°C and catalysts like piperidine to accelerate enamine formation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating high-purity yields. Reaction efficiency is highly sensitive to temperature control and stoichiometric ratios of precursors .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they confirm?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the pyridazine ring structure and amino-thiol substituents. Infrared (IR) spectroscopy identifies functional groups (e.g., N-H stretching at ~3300 cm⁻¹, C=S at ~1250 cm⁻¹). Mass spectrometry (MS) validates molecular weight, while elemental analysis ensures stoichiometric accuracy. X-ray crystallography may resolve ambiguities in tautomeric forms (e.g., thiol vs. thione) .
Q. What are the critical factors affecting the stability of this compound under various storage conditions?
- Methodological Answer : Stability is influenced by moisture, oxygen exposure, and temperature. Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent oxidation of the thiol group. Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) monitors degradation products like disulfide dimers. Buffer solutions (pH 6.5) may stabilize the compound during in vitro assays .
Advanced Research Questions
Q. How can computational chemistry methods (e.g., molecular docking) predict the interaction of this compound with biological targets?
- Methodological Answer : Molecular docking studies using software like AutoDock Vina or Schrödinger Suite can model binding affinities to enzymes (e.g., thrombin or COX-2). Optimize ligand conformers with density functional theory (DFT) at the B3LYP/6-31G* level. Validate predictions with in vitro assays (e.g., IC₅₀ measurements) and compare docking scores (ΔG values) to experimental data. Tautomeric states of the thiol group significantly impact binding pocket compatibility .
Q. How do researchers resolve contradictory data regarding the biological activity of this compound derivatives?
- Methodological Answer : Contradictions in activity data (e.g., antiplatelet vs. procoagulant effects) require systematic re-evaluation of experimental conditions. Use standardized assays (e.g., platelet aggregation tests with ADP induction) across labs. Apply multivariate analysis to identify confounding variables (e.g., solvent polarity, cell line variability). Cross-reference with structural analogs (e.g., 6-phenyl-3-pyridazinones) to isolate substituent-specific effects .
Q. What methodological frameworks (e.g., PICO, FINER) guide hypothesis formulation in structure-activity relationship (SAR) studies of pyridazine derivatives?
- Methodological Answer : The PICO framework (Population: target enzyme; Intervention: derivative modifications; Comparison: baseline activity; Outcome: IC₅₀) structures SAR hypotheses. FINER criteria ensure feasibility (e.g., synthetic accessibility), novelty (e.g., unexplored substituents), and relevance (e.g., therapeutic potential). For meta-analyses, systematic reviews (PRISMA guidelines) aggregate data from heterogeneous studies to identify consensus patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
